Afloqualone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

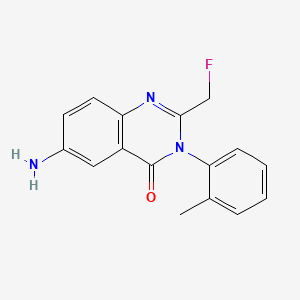

6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O/c1-10-4-2-3-5-14(10)20-15(9-17)19-13-7-6-11(18)8-12(13)16(20)21/h2-8H,9,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOSWXIDETXFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022562 | |

| Record name | Afloqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56287-74-2 | |

| Record name | Afloqualone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56287-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afloqualone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056287742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afloqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFLOQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO4U2C8ORZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Afloqualone's Mechanism of Action on GABAa Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afloqualone, a quinazolinone derivative, functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This guide delineates the molecular mechanisms underpinning this compound's therapeutic effects as a muscle relaxant and sedative. While direct, comprehensive research on this compound is limited, this document leverages extensive data from the closely related and well-studied quinazolinone, methaqualone, to provide a detailed understanding of the presumptive mechanism of action. This compound is believed to enhance the affinity of the GABAa receptor for its endogenous ligand, GABA, thereby increasing the frequency and duration of chloride channel opening, leading to neuronal hyperpolarization and a reduction in neuronal excitability. This modulation occurs at a distinct allosteric site within the transmembrane domain of the GABAa receptor, separate from the binding sites of other modulators like benzodiazepines and barbiturates. This guide presents quantitative data from electrophysiological and binding studies on methaqualone, detailed experimental protocols to facilitate further research, and visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction to this compound and the GABAa Receptor

This compound is a centrally acting muscle relaxant that exerts its effects by modulating the GABAergic system. The GABAa receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the brain. It is a pentameric protein complex that forms a central chloride-permeable pore. The binding of GABA to its recognition sites on the receptor triggers a conformational change, opening the channel and allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.

This compound, as a positive allosteric modulator, does not directly activate the GABAa receptor but rather enhances the effect of GABA. This modulation leads to an increased overall inhibitory tone in the central nervous system, which is the basis for its muscle relaxant and sedative properties.

Molecular Mechanism of Action

This compound is understood to act as a positive allosteric modulator of the GABAa receptor.[1] Its mechanism is primarily characterized by an enhancement of GABA-induced chloride currents. This potentiation of the GABAergic response is the cornerstone of its pharmacological effects.

Allosteric Modulation of the GABAa Receptor

This compound binds to an allosteric site on the GABAa receptor, which is distinct from the GABA binding site located at the interface of the α and β subunits. Evidence from studies on the related compound methaqualone suggests that the binding site for quinazolinones is located within the transmembrane domain (TMD) of the receptor, at the interface between subunits.[2][3] This is in contrast to benzodiazepines, which bind at the α and γ subunit interface in the extracellular domain.

The binding of this compound to this TMD site is thought to induce a conformational change in the receptor that increases the affinity of the GABA binding sites for GABA. This results in a leftward shift of the GABA concentration-response curve, meaning that a lower concentration of GABA is required to elicit a given level of receptor activation.

Impact on Channel Gating

By increasing the receptor's affinity for GABA, this compound increases the frequency and duration of the chloride channel opening in the presence of the neurotransmitter. This leads to a greater influx of chloride ions and a more pronounced hyperpolarization of the postsynaptic neuron, thereby enhancing inhibitory neurotransmission.

Quantitative Analysis of Quinazolinone-GABAa Receptor Interaction

Due to the limited availability of specific quantitative data for this compound, this section presents data from studies on methaqualone to illustrate the typical effects of quinazolinones on GABAa receptor function. These values provide a benchmark for the expected potency and efficacy of this compound.

Table 1: Potentiation of GABA-Evoked Currents by Methaqualone in Xenopus Oocytes Expressing Human GABAa Receptors

| GABAa Receptor Subunit Composition | Methaqualone EC50 (μM) | Maximal Potentiation (% of GABA EC10 response) |

| α1β2γ2S | 3.3 | 600-800% |

| α2β2γ2S | Not Reported | 600-800% |

| α3β2γ2S | Not Reported | 600-800% |

| α5β2γ2S | Not Reported | 600-800% |

| α4β2δ | Not Reported | >1000% (superagonism) |

| α6β2δ | Not Reported | >1000% (superagonism) |

Data extracted from studies on methaqualone and may not be directly representative of this compound.

Table 2: Effect of Methaqualone on GABA EC50 at the α1β2γ2S GABAa Receptor

| Modulator | GABA EC50 (μM) | Fold Shift in GABA Potency |

| None (Control) | 57 | - |

| Methaqualone (300 μM) | 1.4 | 41 |

Data extracted from studies on methaqualone and may not be directly representative of this compound.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action on GABAa Receptors

Caption: this compound's positive allosteric modulation of the GABAa receptor.

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Caption: Workflow for studying this compound's effect on GABAa receptors using TEVC.

Detailed Experimental Protocols

The following protocols are based on established methodologies for studying GABAa receptor modulators and can be adapted for the specific investigation of this compound.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is ideal for studying the effects of compounds on ion channels expressed in a controlled system.

Objective: To measure the potentiation of GABA-evoked chloride currents by this compound on specific GABAa receptor subunit combinations.

Materials:

-

Xenopus laevis oocytes

-

cRNA for desired human GABAa receptor subunits (e.g., α1, β2, γ2S)

-

Collagenase solution

-

Barth's solution (incubation medium)

-

Recording solution (e.g., Ba-Ringer's solution: 115 mM NaCl, 2.5 mM KCl, 1.8 mM BaCl2, 10 mM HEPES, pH 7.4)

-

GABA stock solution

-

This compound stock solution (dissolved in DMSO, final concentration of DMSO in recording solution <0.1%)

-

Two-electrode voltage-clamp amplifier and data acquisition system

-

Microinjection apparatus

-

Glass microelectrodes (filled with 3 M KCl)

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to remove the follicular layer.

-

cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the desired GABAa receptor subunits (e.g., 5-10 ng total cRNA per oocyte).

-

Incubation: Incubate the injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (voltage and current electrodes).

-

Voltage-clamp the oocyte at a holding potential of -60 mV.

-

Establish a stable baseline current.

-

-

Drug Application:

-

Apply a concentration of GABA that elicits a small, reproducible current (e.g., EC5-EC10). This serves as the control response.

-

After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the peak current amplitude for each concentration of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

-

Calculate the percentage potentiation of the GABA response by this compound for each concentration.

-

Plot the concentration-response curve for this compound and determine its EC50 value.

-

To determine the effect on GABA potency, generate GABA concentration-response curves in the absence and presence of a fixed concentration of this compound.

-

Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells

This technique allows for the study of native or recombinant GABAa receptors in a mammalian cell environment.

Objective: To characterize the modulatory effects of this compound on GABAa receptor currents in a mammalian expression system.

Materials:

-

Mammalian cell line (e.g., HEK293, CHO)

-

Expression vectors for desired human GABAa receptor subunits

-

Cell culture reagents (DMEM, FBS, etc.)

-

Transfection reagent

-

External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH 7.4

-

Internal pipette solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

-

GABA stock solution

-

This compound stock solution

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Cell Culture and Transfection: Culture the mammalian cells and transfect them with the expression vectors for the desired GABAa receptor subunits. A co-transfection with a marker protein (e.g., GFP) is recommended to identify transfected cells.

-

Patch-Clamp Recording:

-

24-48 hours post-transfection, transfer a coverslip with the cells to the recording chamber on the microscope stage.

-

Perfuse with the external recording solution.

-

Using a micromanipulator, approach a transfected cell with a fire-polished glass pipette containing the internal solution.

-

Form a high-resistance seal (GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Use a rapid solution exchange system to apply GABA and this compound.

-

Apply a brief pulse of GABA (EC5-EC10) to establish a control current.

-

Co-apply GABA with various concentrations of this compound.

-

-

Data Analysis:

-

Analyze the current traces to determine the effect of this compound on the amplitude, activation, and deactivation kinetics of the GABA-evoked currents.

-

Perform concentration-response analysis as described for the TEVC protocol.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for the GABAa receptor.

Materials:

-

Cell membranes prepared from cells expressing the desired GABAa receptor subtype or from brain tissue.

-

Radioligand that binds to the GABAa receptor (e.g., [3H]muscimol for the GABA site, or a specific allosteric site radioligand if available).

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

This compound exerts its therapeutic effects as a muscle relaxant and sedative through positive allosteric modulation of the GABAa receptor. By binding to a unique site within the transmembrane domain, it enhances the receptor's affinity for GABA, leading to increased chloride conductance and neuronal inhibition. While detailed quantitative data for this compound remains to be fully elucidated, the extensive research on the related compound methaqualone provides a strong framework for understanding its mechanism of action.

Future research should focus on obtaining specific binding and electrophysiological data for this compound across a range of GABAa receptor subunit combinations. This will be crucial for a more precise understanding of its pharmacological profile, including its potential subunit selectivity, and for the development of novel therapeutics targeting the GABAergic system with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust foundation for undertaking such investigations.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Structural insights into GABAA receptor potentiation by Quaalude - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Afloqualone: A Technical Guide for Researchers

An In-depth Examination of the Centrally Acting Muscle Relaxant

Abstract

Afloqualone, a quinazolinone derivative, is a centrally acting skeletal muscle relaxant utilized in the management of muscle spasticity and painful muscle spasms. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals. The document details its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Introduction

This compound is a GABAergic agent that exerts its muscle relaxant effects through its action on the central nervous system.[1] It is structurally analogous to methaqualone and was developed in the 1970s.[2] Clinically, this compound is employed to alleviate symptoms associated with various conditions characterized by muscle hypertonia, such as neck-shoulder-arm syndrome, lumbago, and spastic paralysis.[3] This guide aims to consolidate the current scientific knowledge on this compound to facilitate further research and development in the field of muscle relaxants.

Mechanism of Action

The primary mechanism of action of this compound involves the potentiation of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[4]

GABA-A Receptor Agonism

This compound acts as a positive allosteric modulator of the GABA-A receptor, specifically showing agonist activity at the β subtype.[4] This interaction enhances the receptor's affinity for GABA, leading to an increased frequency of chloride ion channel opening. The subsequent influx of chloride ions into the neuron results in hyperpolarization of the cell membrane, making it less likely to fire an action potential. This increased inhibitory tone in the central nervous system leads to a reduction in muscle tone and alleviation of spasms.

Downstream Signaling Pathway

The binding of this compound to the GABA-A receptor initiates a signaling cascade that culminates in muscle relaxation. While the primary effect is direct hyperpolarization, downstream signaling events, potentially involving Protein Kinase C (PKC), may also play a role in modulating receptor function and neuronal excitability. Activation of the GABA-A receptor can lead to calcium influx through L-type voltage-sensitive calcium channels, which in turn can activate PKC. PKC can then phosphorylate GABA-A receptor subunits, modulating their function.

Pharmacodynamics

This compound's pharmacodynamic effects are primarily characterized by its muscle relaxant and sedative properties.

Effects on Spinal Reflexes

In animal models, this compound has been shown to dose-dependently inhibit both monosynaptic and polysynaptic reflex potentials in spinalized cats. Notably, it exhibits a more selective inhibition of polysynaptic pathways compared to monosynaptic pathways. This preferential action on polysynaptic reflexes is a key characteristic of many centrally acting muscle relaxants.

Effects on Muscle Rigidity

This compound effectively reduces both alpha- and gamma-rigidity in rats and cats. The 50% inhibitory dose (ED50) for alpha-rigidity is reported to be 1.5 to 2 times larger than that for gamma-rigidity, suggesting a stronger effect on the gamma-motor neuron system.

| Pharmacodynamic Parameter | Animal Model | Route of Administration | Value | Reference |

| ED50 (Alpha-rigidity) | Rats and Cats | i.v. and p.o. | 1.5-2x higher than for gamma-rigidity | |

| ED50 (Gamma-rigidity) | Rats and Cats | i.v. and p.o. | - |

Pharmacokinetics

This compound is rapidly absorbed after oral administration, extensively metabolized in the liver, and its metabolites are primarily excreted through the kidneys.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Rapidly absorbed from the gastrointestinal tract.

-

Metabolism: Extensively metabolized in the liver. Species differences in metabolism have been observed. In humans, the major metabolite is this compound N-glucuronide.

-

Excretion: Metabolites are primarily excreted in the urine.

Pharmacokinetic Parameters

Pharmacokinetic parameters of this compound have been studied in healthy human subjects. A population pharmacokinetic model suggests a two-compartment model with first-order absorption and elimination. High inter-individual variability in exposure has been noted.

| Parameter | Species | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t1/2 (hr) | Reference |

| This compound | Human | 20 mg (single oral) | 35.11 (NEG) - 137.35 (HEG) | ~1.0 | - | - | |

| This compound | Rat | - | - | - | - | - | - |

| This compound | Monkey | - | - | - | - | - | - |

| NEG: Normal Exposure Group; HEG: High Exposure Group. Data for rats and monkeys are not readily available in a tabular format. |

Experimental Protocols

This section outlines general methodologies for key experiments used to characterize the pharmacological profile of muscle relaxants like this compound.

GABA-A Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of a compound to the GABA-A receptor using a radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for the GABA-A receptor.

Materials:

-

[3H]Muscimol (radioligand)

-

Rat brain tissue

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled GABA (for non-specific binding)

-

This compound solutions of varying concentrations

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times with binding buffer through repeated centrifugation and resuspension.

-

-

Binding Assay:

-

Incubate the prepared membranes with a fixed concentration of [3H]muscimol and varying concentrations of this compound.

-

Include control tubes with [3H]muscimol only (total binding) and [3H]muscimol with an excess of unlabeled GABA (non-specific binding).

-

After incubation, rapidly filter the samples and wash with ice-cold buffer to separate bound from free radioligand.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]muscimol binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Electrophysiology: Spinal Reflex Measurement

This protocol provides a general outline for measuring monosynaptic and polysynaptic reflexes in an anesthetized, spinalized cat model to assess the effects of a muscle relaxant.

Objective: To quantify the inhibitory effect of this compound on spinal reflexes.

Materials:

-

Adult cat

-

Anesthetics

-

Surgical instruments for laminectomy and nerve dissection

-

Stimulating and recording electrodes

-

Electrophysiological recording system (amplifier, data acquisition)

-

This compound solution for administration

Procedure:

-

Animal Preparation:

-

Anesthetize the cat and perform a laminectomy to expose the lumbar spinal cord.

-

Perform a spinal transection at a high thoracic level to eliminate supraspinal influences.

-

Dissect and place stimulating electrodes on a peripheral nerve (e.g., the tibial nerve) and recording electrodes on a corresponding ventral root.

-

-

Reflex Recording:

-

Deliver electrical stimuli to the peripheral nerve to evoke reflex discharges in the ventral root.

-

Record the evoked potentials, distinguishing between the early, short-latency monosynaptic reflex (MSR) and the later, longer-latency polysynaptic reflex (PSR).

-

Establish a stable baseline of reflex activity.

-

-

Drug Administration and Recording:

-

Administer this compound (intravenously or orally).

-

Continue to record the MSR and PSR at regular intervals after drug administration.

-

-

Data Analysis:

-

Measure the amplitude of the MSR and PSR before and after drug administration.

-

Calculate the percentage of inhibition of each reflex at different doses and time points.

-

Compare the inhibitory effects on the MSR and PSR to determine selectivity.

-

Induction and Measurement of Decerebrate Rigidity

This protocol describes a general method for inducing decerebrate rigidity in a cat to evaluate the efficacy of a muscle relaxant.

Objective: To assess the ability of this compound to reduce decerebrate rigidity.

Materials:

-

Adult cat

-

Anesthetics

-

Stereotaxic apparatus

-

Lesioning electrode (e.g., radiofrequency)

-

Electromyography (EMG) recording system

-

Device for quantifying muscle tone (e.g., force transducer)

-

This compound solution for administration

Procedure:

-

Induction of Decerebrate Rigidity:

-

Anesthetize the cat and place it in a stereotaxic frame.

-

Create a lesion in the brainstem (intercollicular transection) using a lesioning electrode to induce decerebrate rigidity, characterized by hypertonus of extensor muscles.

-

-

Assessment of Rigidity:

-

Qualitatively observe the posture and resistance to passive limb movement.

-

Quantitatively measure muscle tone using EMG recordings from extensor muscles or by measuring the force required to flex a limb with a force transducer.

-

-

Drug Administration and Assessment:

-

Administer this compound.

-

Continuously or intermittently assess the level of rigidity using the same methods as in step 2.

-

-

Data Analysis:

-

Quantify the reduction in EMG activity or the decrease in force required to flex the limb after drug administration.

-

Determine the dose-response relationship for the anti-rigidity effect.

-

Conclusion

This compound is a centrally acting muscle relaxant with a well-defined mechanism of action centered on the positive allosteric modulation of GABA-A receptors. Its pharmacological profile, characterized by preferential inhibition of polysynaptic spinal reflexes and effective reduction of both alpha- and gamma-rigidity, supports its clinical use in conditions of muscle hypertonia. This technical guide has provided a consolidated overview of the available scientific data, including quantitative parameters and detailed experimental methodologies, to serve as a valuable resource for the scientific community engaged in the research and development of novel muscle relaxants. Further research is warranted to fully elucidate the binding affinities to specific GABA-A receptor subtypes and to obtain a more comprehensive pharmacokinetic profile across different species.

References

- 1. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 3. The effect of decerebrate rigidity on the intracranial pressure: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein kinase C regulation of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Afloqualone's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afloqualone, a quinazolinone derivative, is a centrally acting muscle relaxant that exerts its primary effects through the modulation of the central nervous system (CNS). This technical guide provides a comprehensive overview of the pharmacological effects of this compound on the CNS, with a focus on its mechanism of action, effects on spinal reflexes, and behavioral pharmacology. This document summarizes available quantitative data, outlines experimental methodologies from key studies, and presents visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action: GABA-A Receptor Modulation

This compound's principal mechanism of action is its agonistic activity on Gamma-Aminobutyric Acid type A (GABA-A) receptors, the main inhibitory neurotransmitter receptors in the brain.[1][2] Specifically, this compound is reported to act as an agonist at the β subtype of the GABA-A receptor.[3][4][5] This interaction enhances the effects of GABA, leading to an increased influx of chloride ions into neurons. The resulting hyperpolarization of the neuronal membrane makes it less likely for an action potential to occur, thus reducing neuronal excitability and producing muscle relaxation. While the primary action is on GABA-A receptors, some studies suggest potential interactions with serotonergic and noradrenergic pathways, although these are less well-characterized.

Figure 1: this compound's Signaling Pathway at the GABA-A Receptor.

Effects on Spinal Reflexes and Rigidity

This compound demonstrates a significant and selective inhibitory effect on spinal cord reflexes, contributing to its muscle relaxant properties.

Inhibition of Polysynaptic vs. Monosynaptic Reflexes

Studies in spinalized cats have shown that this compound dose-dependently inhibits both monosynaptic and polysynaptic reflex potentials. However, it exhibits a greater selectivity for inhibiting polysynaptic reflexes over monosynaptic reflexes. This preferential action on polysynaptic pathways is a key characteristic of its central muscle relaxant effect.

Attenuation of Alpha and Gamma Rigidity

In animal models, this compound effectively reduces both alpha- and gamma-rigidity. Notably, its 50% inhibitory dose for alpha-rigidity is 1.5 to 2 times larger than that for gamma-rigidity, suggesting a stronger influence on the gamma motor neuron system.

| Effect | Animal Model | Key Findings |

| Spinal Reflexes | Spinalized Cats | Dose-dependent inhibition of both monosynaptic and polysynaptic reflexes, with greater selectivity for polysynaptic pathways. |

| Rigidity | Rats and Cats | Dose-dependent relaxation of both alpha- and gamma-rigidity. The 50% inhibitory dose for alpha-rigidity is 1.5-2 times greater than for gamma-rigidity. |

Behavioral Pharmacology

This compound induces several behavioral changes in animal models, consistent with its CNS depressant and muscle relaxant activities.

Effects on Motor Activity and Coordination

At doses that produce muscle relaxation, this compound has been observed to inhibit spontaneous motor activity in mice.

Effects on Conditioned Avoidance and DRL Responses

In rats, this compound has been shown to depress Differential Reinforcement of Low Rates (DRL) responses at oral doses of 10 and 20 mg/kg. In contrast to some other centrally acting drugs, this compound did not produce excitatory behavior at doses up to 20 mg/kg p.o.

| Behavioral Test | Animal Model | Effective Dose (p.o.) | Observed Effect |

| DRL Response | Rats | 10 and 20 mg/kg | Depression of response. |

| Gross Behavior | Rats | Up to 20 mg/kg | No excitatory behavior; muscle relaxation and motor depression. |

| Conditioned Emotional Response (CER) | Rats | 5, 10, and 20 mg/kg | Slight increase in response during the alarm period in a subset of animals. |

Electrophysiological Effects

Studies on the lateral vestibular nucleus (LVN) in cats suggest that this compound's effects may also involve the enhancement of GABA and glycine effects, potentially by increasing the sensitivity of their receptors on LVN neurons. This action is thought to contribute to its observed effects on vestibular nystagmus.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the published literature, the following outlines of methodologies were utilized.

Investigation of Spinal Reflexes in Cats

References

An In-depth Technical Guide on the Sedative Properties of Afloqualone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afloqualone, a quinazolinone derivative and an analog of methaqualone, is a centrally acting muscle relaxant with noted sedative properties.[1][2] Developed in the 1970s, its primary therapeutic application has been in the management of muscle spasticity and related conditions.[2] However, its impact on the central nervous system, particularly its sedative effects, warrants a detailed investigation for a comprehensive understanding of its pharmacological profile. This technical guide provides an in-depth analysis of the sedative properties of this compound, consolidating available quantitative data, detailing experimental protocols from key studies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action: GABAergic Modulation

The sedative and muscle-relaxant effects of this compound are primarily attributed to its activity as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] Specifically, this compound demonstrates agonist activity at the β subtype of the GABA-A receptor.[1]

GABA is the principal inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor, a ligand-gated ion channel, opens a chloride (Cl⁻) channel, leading to an influx of chloride ions into the neuron. This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability. This compound enhances the effect of GABA on the GABA-A receptor, leading to a greater influx of chloride ions and a more pronounced inhibitory effect. This enhanced inhibition in various brain regions is the underlying mechanism for its sedative and muscle-relaxant properties.

Quantitative Data on Sedative and Related Effects

The sedative properties of this compound have been quantified in various preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Sedative and Behavioral Effects in Animal Models

| Species | Dosage (Oral) | Test | Observed Effect | Citation |

| Rat | 5, 10, 20 mg/kg | Conditioned Avoidance Response (CER) | Slight increase in response during the alarm period in a minority of rats. | |

| Rat | 10, 20 mg/kg | Differential Reinforcement of Low Rates (DRL) | Depressed DRL response, indicating a disruption of operant behavior. | |

| Rat | Up to 20 mg/kg | Gross Behavioral Observation | No excitatory behavior; induced muscle relaxation and motor depression. | |

| Cat | 25 mg/kg | Sleep-Wakefulness Cycle (EEG/EMG) | Increased percentage of resting and slow-wave light sleep; produced moderate muscle relaxation. | |

| Cat | 50 mg/kg | Sleep-Wakefulness Cycle (EEG/EMG) | Increased slow-wave light sleep; decreased awake, resting, and fast-wave sleep stages. No influence on slow-wave deep sleep. Produced marked muscle relaxation. |

Table 2: Comparative Psychomotor and Muscle Relaxant Effects in Humans

| Drug | Dosage (Oral) | Test | Key Findings | Citation |

| This compound | 40 mg | Psychomotor Performance Tests (e.g., Digit Symbol Cancellation) | Impaired psychomotor performance less than diazepam. | |

| Diazepam | 15 mg | Psychomotor Performance Tests (e.g., Digit Symbol Cancellation) | Greater impairment of psychomotor performance compared to this compound. | |

| This compound | 40 mg | Frontalis Muscle Action Potential | Muscle relaxant activity was equivalent to 15 mg of diazepam. | |

| Diazepam | 15 mg | Frontalis Muscle Action Potential | Muscle relaxant activity was equivalent to 40 mg of this compound. |

Table 3: Potentiation of Anesthesia in Animal Models

| Species | Anesthetic | This compound Effect | Observation | Citation |

| Mice & Rats | Hexobarbital, Barbital | Potentiation of Anesthesia | This compound showed a relatively strong potentiation of anesthesia. | |

| Mice & Rats | - | Comparison with Chlormezanone | The potency of anesthesia-potentiating action of this compound is lower than that of chlormezanone when considering the dose ratio to muscle relaxing action. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments cited in the investigation of this compound's sedative properties.

Sleep-Wakefulness Cycle Analysis in Cats

Objective: To determine the effects of this compound on the sleep architecture of cats.

Methodology:

-

Animal Subjects: Adult male cats with chronically implanted electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

Electrode Implantation: Under general anesthesia, stainless steel screw electrodes are implanted into the skull over the frontal and occipital cortices for EEG recording. Wire electrodes are placed in the neck musculature for EMG recording.

-

Adaptation: Cats are allowed a recovery period and are habituated to the experimental chamber and recording cables.

-

Drug Administration: this compound is administered orally at doses of 25 mg/kg and 50 mg/kg. A control group receives a placebo.

-

Recording: Continuous EEG and EMG recordings are performed for an 8-hour observation period (e.g., 9:00-17:00).

-

Data Analysis: The recordings are visually scored in epochs (e.g., 30 seconds) and classified into different sleep-wakefulness stages: Awake (AWK), Resting (REST), Slow Wave Light Sleep (SWLS), Slow Wave Deep Sleep (SWDS), and Fast Wave Sleep (FWS or REM sleep). The percentage of time spent in each stage is calculated for the entire recording period.

Psychomotor Performance Assessment in Humans

Objective: To evaluate the impact of this compound on cognitive and motor functions in healthy volunteers.

Methodology:

-

Study Design: A double-blind, placebo-controlled, crossover study design is employed.

-

Participants: Healthy male volunteers are recruited.

-

Treatments: Participants receive a single oral dose of this compound (40 mg), a comparator drug such as diazepam (15 mg), and a placebo on separate occasions, with a washout period (e.g., 2 weeks) between treatments.

-

Test Battery: A series of objective psychomotor tests are administered, which may include:

-

Digit Symbol Substitution Test (DSST): Measures processing speed, attention, and visual-motor coordination.

-

Choice Reaction Time Test: Assesses the speed and accuracy of response to a stimulus.

-

Tracking Tasks: Evaluates fine motor control and coordination.

-

Critical Flicker Fusion Test: Measures central nervous system arousal.

-

-

Subjective Assessment: Visual Analogue Scales (VAS) are used for self-rating of mood, alertness, and sedation at multiple time points post-drug administration.

-

Data Collection: Objective tests are typically performed at the time of expected peak drug concentration (e.g., 1 hour post-ingestion). Subjective ratings are collected at baseline and several time points thereafter.

Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the effect of this compound on learned avoidance behavior, which can be indicative of central depressant effects.

Methodology:

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric footshock. The two compartments are separated by a partition that the rat can cross. A conditioned stimulus (CS), such as a light or a tone, is presented.

-

Training: A rat is placed in one compartment. The CS is presented for a fixed duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock. The rat can escape the shock by moving to the other compartment. After several trials, the rat learns to associate the CS with the US and will move to the other compartment during the CS presentation to avoid the shock (the conditioned avoidance response).

-

Drug Administration: this compound is administered orally at various doses (e.g., 5, 10, 20 mg/kg) prior to the testing session.

-

Testing: The number of successful avoidance responses (crossing during the CS) and escape responses (crossing during the US) are recorded.

-

Data Analysis: A decrease in the number of avoidance responses without a significant effect on escape responses can suggest a central depressant or anxiolytic-like effect, rather than motor impairment.

Visualizations of Experimental and Logical Workflows

Discussion and Conclusion

This compound exhibits clear sedative properties, primarily through its agonistic action on the β-subtype of the GABA-A receptor. Quantitative data from animal studies demonstrate its ability to alter sleep architecture, favoring light sleep, and to produce motor depression. In humans, a 40 mg dose of this compound shows less impairment on psychomotor performance compared to a 15 mg dose of diazepam, while exhibiting equivalent muscle relaxant effects. This suggests a potential separation between its muscle relaxant and sedative activities, which could be therapeutically advantageous in certain clinical scenarios where muscle relaxation is desired with minimal cognitive impairment.

The lack of a pronounced effect on slow-wave deep sleep, as observed in feline studies, distinguishes this compound from many traditional hypnotics and may imply a different profile of effects on sleep quality and cognitive function the following day. Further research is warranted to establish a definitive dose-response curve for its sedative effects and to fully elucidate its impact on human sleep architecture through polysomnography.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Afloqualone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of afloqualone, a quinazolinone derivative with notable sedative and muscle-relaxant properties. This document details synthetic pathways, experimental protocols, and in-depth chemical analysis, presenting a valuable resource for professionals in drug discovery and development.

Introduction to this compound

This compound, with the IUPAC name 6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4-one, is a GABAergic drug developed as an analog of methaqualone.[1] It exerts its therapeutic effects through agonist activity at the β subtype of the GABAa receptor.[2][3][4] This interaction enhances the inhibitory effects of the neurotransmitter GABA, leading to a decrease in neuronal excitability and subsequent muscle relaxation.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through multiple synthetic routes. Two prominent methods are detailed below, starting from either 2-amino-5-nitrobenzoyl)-o-toluidine or isatoic anhydride.

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Method 1: Synthesis from N-(2-amino-5-nitrobenzoyl)-o-toluidine

This method involves the acylation of N-(2-amino-5-nitrobenzoyl)-o-toluidine with fluoroacetyl chloride, followed by cyclization and reduction of the nitro group.

-

Step 1: Synthesis of N-(2-fluoroacetamido-5-nitrobenzoyl)-o-toluidine:

-

Dissolve 14.4 g (0.053 mol) of N-(2-amino-5-nitrobenzoyl)-o-toluidine and 6.3 g (0.08 mol) of pyridine in 300 ml of tetrahydrofuran.

-

Under ice-cooling, add 12.2 g (0.126 mol) of fluoroacetyl chloride to the solution over 10 minutes.

-

Stir the solution at the same temperature for 30 minutes, then at room temperature for 2.5 hours.

-

Allow the reaction mixture to stand overnight at room temperature.

-

Collect the crystalline precipitate by filtration, wash with water, and dry to yield N-(2-fluoroacetamido-5-nitrobenzoyl)-o-toluidine.

-

-

Step 2: Synthesis of 2-fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone:

-

Reflux the product from Step 1 for 2 hours.

-

Evaporate the solvent from the reaction solution.

-

Pour the residue into ice-water and adjust the pH to 9 with potassium carbonate.

-

Collect the crystalline precipitate by filtration to obtain 2-fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone.

-

-

Step 3: Synthesis of this compound (Catalytic Hydrogenation):

-

Prepare a mixture of 2.0 g (0.064 mol) of 2-fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone, 0.2 g of 5% palladium-carbon, and 100 ml of acetic acid.

-

Shake the mixture for 30 minutes in a hydrogen gas atmosphere.

-

Wash the resulting chloroform solution with 5% aqueous sodium hydroxide and water.

-

Dry and evaporate the solvent to obtain an oily residue.

-

Dissolve the residue in 2 ml of chloroform and purify by column chromatography on silica gel, eluting with ethyl acetate-benzene (1:1).

-

Evaporate the eluate and wash the crude crystals with isopropyl ether.

-

Recrystallize from isopropanol to obtain pure this compound.

-

Method 2: Synthesis from Isatoic Anhydride

This alternative route involves the nitration of isatoic anhydride, followed by a series of reactions to build the quinazolinone ring system.

-

Step 1: Synthesis of 5-nitro isatoic anhydride:

-

Dissolve isatoic anhydride in concentrated sulfuric acid (95%-98%).

-

At 0-10 °C, slowly add a nitrating agent.

-

After the addition, maintain the insulation reaction for 0.5-2 hours.

-

Slowly pour the reaction solution into an ice-water mixture to precipitate the yellow solid.

-

Collect the solid by suction filtration, wash, and dry under vacuum to obtain 5-nitro isatoic anhydride.

-

-

Step 2: Synthesis of N-(2-amino-5-nitro benzoyl) o-toluidine:

-

In a three-necked flask, add 5-nitro isatoic anhydride, o-toluidine, and ethanol.

-

Reflux the reaction mixture for 4 hours.

-

After completion, cool to room temperature and recover the ethanol by concentrating under reduced pressure to obtain N-(2-amino-5-nitro benzoyl) o-toluidine.

-

-

Step 3: Subsequent Steps: The intermediate from Step 2 can then be carried forward through cyclization, fluorine exchange, and reduction steps to yield this compound.

Chemical Characterization

This compound has been characterized using various analytical techniques to determine its physicochemical and spectroscopic properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄FN₃O | |

| Molecular Weight | 283.30 g/mol | |

| Melting Point | 195-196 °C | |

| Appearance | White to off-white solid | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| λmax | 229, 308 nm |

Spectroscopic and Chromatographic Data

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic methods.

| Technique | Data | Reference(s) |

| Mass Spectrometry (MS) | Ion transitions monitored in multiple reaction-monitoring mode: m/z 284 -> 146. | |

| ¹H NMR (Predicted) | Signals expected for aromatic protons, methyl protons, fluoromethyl protons, and amino protons. | |

| ¹³C NMR (Predicted) | Resonances for aromatic carbons, carbonyl carbon, and aliphatic carbons are expected. | |

| FT-IR | Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=O, C=N, and C-F bonds. | |

| HPLC | Reversed-phase C18 column with a mobile phase of 0.1% formic acid-acetonitrile:0.1% formic acid buffer (80:20 v/v). |

Experimental Protocols for Characterization

-

High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system equipped with a UV detector.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A mixture of 0.1% formic acid in acetonitrile and 0.1% formic acid in buffer (80:20 v/v).

-

Flow Rate: Isocratic elution at a suitable flow rate.

-

Detection: UV detection at 229 nm or 308 nm.

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as methanol or the mobile phase.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS):

-

LC System: As described for HPLC.

-

Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Monitor the transition of the parent ion (m/z 284) to a specific product ion (m/z 146).

-

Sample Preparation: For plasma samples, protein precipitation with an organic mixture (e.g., methanol:10% ZnSO₄ = 8:2) or liquid-liquid extraction can be employed.

-

-

Infrared (IR) Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or analyze as a thin film.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Expected Absorptions:

-

~3400-3300 cm⁻¹: N-H stretching (amino group)

-

~3100-3000 cm⁻¹: C-H stretching (aromatic)

-

~3000-2850 cm⁻¹: C-H stretching (aliphatic)

-

~1680-1640 cm⁻¹: C=O stretching (quinazolinone carbonyl)

-

~1620-1580 cm⁻¹: C=N stretching

-

~1600-1450 cm⁻¹: C=C stretching (aromatic)

-

~1100-1000 cm⁻¹: C-F stretching

-

-

Mechanism of Action: GABA-A Receptor Signaling

This compound's primary mechanism of action is through its agonistic activity on GABA-A receptors, which are ligand-gated ion channels. The binding of this compound to the β subtype of the GABA-A receptor potentiates the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system.

Caption: this compound's signaling pathway via GABA-A receptor.

This enhanced GABAergic transmission leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane. Consequently, the neuron is less likely to fire an action potential, resulting in reduced neuronal excitability and the observed muscle relaxant effects.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characterization of this compound. The outlined synthetic routes and analytical methodologies offer a solid foundation for researchers and drug development professionals working with this compound. The elucidation of its mechanism of action further enhances the understanding of its pharmacological profile. The provided data and protocols are intended to facilitate further research and development in the field of centrally acting muscle relaxants.

References

- 1. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001871) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0015379) [hmdb.ca]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

Afloqualone Derivatives: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afloqualone, a quinazolinone derivative known for its muscle relaxant and sedative properties, serves as a key scaffold for the development of novel therapeutic agents. This technical guide delves into the landscape of this compound derivatives, exploring their synthesis, mechanism of action, and potential therapeutic applications beyond muscle relaxation. By examining the structure-activity relationships of related quinazolinone compounds, this document aims to provide a comprehensive resource for researchers and professionals engaged in the discovery and development of next-generation therapeutics targeting the central nervous system.

Introduction

This compound is a centrally acting muscle relaxant that exerts its effects through agonistic activity at γ-aminobutyric acid type A (GABA-A) receptors. The quinazolinone core of this compound represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, sedative-hypnotic, and anti-inflammatory effects. This guide focuses on derivatives of this compound and related quinazolinones, providing insights into their therapeutic potential.

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for this compound and its derivatives involves the positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel.

In-Vitro Receptor Binding Affinity of Afloqualone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afloqualone is a quinazolinone-based centrally acting skeletal muscle relaxant. Its therapeutic effects are primarily attributed to its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a comprehensive overview of the in-vitro receptor binding characteristics of this compound, based on available scientific literature. While direct quantitative binding affinity data such as Ki or IC50 values are not extensively reported in publicly accessible literature, this guide summarizes the qualitative understanding of its receptor interactions. Furthermore, it details a standard experimental protocol for a competitive radioligand binding assay, a benchmark method for determining the binding affinity of a compound like this compound. This is supplemented with requisite visualizations to illustrate key pathways and experimental workflows.

Introduction to this compound

This compound is a muscle relaxant of the quinazolinone class, structurally analogous to methaqualone.[1] It has been used clinically for conditions involving muscle spasticity and has demonstrated sedative and muscle-relaxant properties.[2] The primary mechanism of action for this compound is understood to be its agonistic activity at GABA-A receptors, which enhances the inhibitory effects of GABA.[2][3] This leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability, which manifests as muscle relaxation.[2] Some evidence also suggests potential, though less characterized, interactions with serotonergic and noradrenergic pathways.

Receptor Binding Profile of this compound

The primary molecular target of this compound is the GABA-A receptor. It is reported to act as a positive allosteric modulator, specifically showing agonist activity at the β subtype of the GABA-A receptor. This modulation enhances the effect of the endogenous ligand, GABA, leading to its therapeutic effects.

Data Presentation: Receptor Binding Affinity

A comprehensive search of the scientific literature did not yield specific quantitative in-vitro binding affinity data (e.g., Ki, IC50) for this compound. The following table summarizes the qualitative receptor interaction profile based on the available information.

| Receptor/Target | Interaction Type | Quantitative Data (Ki, IC50) | Reference |

| GABA-A Receptor | Agonist / Positive Allosteric Modulator | Not Reported | |

| GABA-A Receptor (β subtype) | Agonist Activity | Not Reported | |

| Serotonergic Pathways | Potential Modulation | Not Reported | |

| Noradrenergic Pathways | Potential Modulation | Not Reported |

Signaling Pathway

This compound, as a positive allosteric modulator of the GABA-A receptor, enhances the natural inhibitory signaling of GABA. When GABA binds to the receptor, it opens a chloride ion channel. This compound is thought to bind to a different site on the receptor, increasing the efficacy of GABA's binding, which leads to a greater influx of chloride ions and a stronger inhibitory signal.

Experimental Protocols: In-Vitro Receptor Binding Assay

To determine the binding affinity of a test compound like this compound for the GABA-A receptor, a competitive radioligand binding assay is a standard and robust method. This protocol outlines a general procedure.

Objective: To determine the inhibitory constant (Ki) of this compound for the GABA-A receptor by measuring its ability to displace a known radioligand.

Materials:

-

Biological Sample: Rat brain membranes or cell lines expressing recombinant GABA-A receptors.

-

Radioligand: A high-affinity GABA-A receptor agonist or antagonist, such as [³H]Muscimol or [³H]Flumazenil.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known non-radioactive GABA-A receptor ligand (e.g., Diazepam or unlabeled GABA).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: Glass fiber filters, filtration apparatus, liquid scintillation counter, scintillation vials, and cocktail.

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This step is repeated multiple times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a specific protein concentration.

-

-

Competition Binding Assay:

-

Set up assay tubes in triplicate for:

-

Total Binding: Contains membrane preparation and radioligand.

-

Non-specific Binding: Contains membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

-

Competitor Binding: Contains membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

-

Assay Termination and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Visualization

The following diagram illustrates the workflow for the competitive radioligand binding assay described above.

Conclusion

This compound exerts its primary therapeutic effects as a muscle relaxant through positive allosteric modulation of the GABA-A receptor. While the qualitative mechanism of action is established, there is a notable absence of publicly available, specific in-vitro quantitative binding affinity data. The experimental protocol detailed in this guide provides a standard and reproducible methodology for researchers to determine these crucial pharmacological parameters, thereby enabling a more complete characterization of this compound's interaction with its primary molecular target. Such data is essential for a deeper understanding of its structure-activity relationship and for the development of novel therapeutics targeting the GABAergic system.

References

Navigating the Metabolic Journey of Afloqualone: An In-depth Technical Guide for Researchers

A comprehensive analysis of the pharmacokinetics and biotransformation of the muscle relaxant afloqualone in key preclinical animal models—rats, dogs, and monkeys—reveals significant species-dependent variations in its metabolic fate. This guide provides a detailed overview of its absorption, distribution, metabolism, and excretion (ADME) properties, along with the experimental methodologies employed in these pivotal studies, to support further research and drug development efforts.

Executive Summary

This compound, a quinazolinone derivative, undergoes extensive metabolism in animal models, with distinct pathways observed across different species. While the time to reach maximum blood concentration is relatively consistent, the half-life and primary metabolic routes diverge significantly. In monkeys, N-acetylation is the predominant initial metabolic step, whereas dogs primarily utilize hydroxylation and subsequent glucuronidation. In rats, the formation of unique sulfur-containing metabolites is a key pathway, dependent on gut microflora. This guide synthesizes the available quantitative pharmacokinetic data, details the experimental protocols used to generate this information, and provides visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of this compound's disposition in preclinical species.

Pharmacokinetic Profile of this compound in Animal Models

The pharmacokinetic parameters of this compound have been characterized following oral administration in monkeys and dogs. The data, primarily derived from studies using radiolabeled compounds, provides essential insights into the drug's absorption and elimination kinetics.

| Parameter | Monkey | Dog |

| Tmax (Time to Peak Concentration) | 1 - 2 hours[1] | 1 - 2 hours[1] |

| Apparent Half-life (t½) | 3.2 hours[1] | 7.2 hours[1] |

Note: The data above is based on total blood radioactivity following administration of ¹⁴C-labeled this compound.

Experimental Protocols

A foundational understanding of the methodologies used in pharmacokinetic and metabolism studies is crucial for the interpretation and replication of experimental findings.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in animal models.

Typical Protocol:

-

Animal Models: Male Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used. Animals are fasted overnight prior to drug administration.[2]

-

Drug Administration: this compound is administered orally (p.o.) via gavage or in capsules, or intravenously (i.v.) as a bolus injection. The vehicle for administration is typically a solution or suspension in a suitable vehicle like 10% sucrose solution. Doses in studies have ranged up to 50 mg/kg for oral administration and from 1 to 20 mg/kg for intravenous administration in rats and cats.

-

Blood Sampling: Blood samples are collected from a suitable vein (e.g., jugular vein, cephalic vein) at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis.

-

Sample Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), half-life (t½), and clearance using non-compartmental analysis.

In Vitro Metabolism Studies

Objective: To investigate the metabolic pathways of this compound and identify the enzymes involved.

Typical Protocol:

-

Test System: Liver microsomes from different species (rat, dog, monkey, human) are used as a source of metabolic enzymes.

-

Incubation: this compound is incubated with the liver microsomes in the presence of co-factors such as NADPH, which is necessary for the activity of cytochrome P450 enzymes.

-

Metabolite Identification: Following incubation, the mixture is analyzed by LC-MS/MS to identify the metabolites formed.

-

Reaction Phenotyping: To identify the specific enzymes responsible for metabolism, experiments can be conducted with specific chemical inhibitors or recombinant human enzymes.

Metabolism of this compound

The biotransformation of this compound is characterized by significant interspecies differences.

Metabolism in Monkeys

In monkeys, the primary metabolic pathway is initiated by N-acetylation of the 6-amino group. This is followed by hydroxylation at various positions, including the acetyl-methyl, 2'-methyl, and 2-fluoromethyl groups. Notably, phenolic metabolites, such as 3'- and 4'-hydroxylated this compound, were not detected. Additionally, sulfur-containing metabolites, including 2-methylthio, 2-methylsulfinyl, and 2-methylsulfonyl derivatives, are formed.

Metabolism in Dogs

In contrast to monkeys, N-acetylation of this compound is not observed in dogs. The principal metabolic route involves monohydroxylation at the 2-, 2'-, 3'-, and predominantly the 4'-position. These hydroxylated metabolites are then further conjugated with glucuronic acid . Similar to monkeys, dogs also excrete sulfur-containing metabolites.

Metabolism in Rats

The metabolism of this compound in rats is noted for the formation of sulfur-containing metabolites. This process is dependent on the gut microflora. A mercapturate pathway conjugate of this compound is excreted into the bile, which is then metabolized by intestinal bacteria. The resulting metabolites are reabsorbed and further processed in the liver before being excreted in the urine.

Analytical Methodology

The quantification of this compound in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

-

Protein Precipitation: A simple and rapid method where an organic solvent (e.g., methanol) is added to the plasma sample to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): A more selective method where the drug is extracted from the aqueous plasma into an immiscible organic solvent (e.g., methyl-tertiary butyl ether).

LC-MS/MS Parameters:

-

Chromatography: Reversed-phase C18 columns are typically used for separation.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid).

-

Detection: Multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. The ion transitions for this compound are typically m/z 284 -> 146. An internal standard (e.g., methaqualone) is used for accurate quantification.

Conclusion

The pharmacokinetic and metabolic profiles of this compound exhibit marked species differences, a critical consideration for the extrapolation of preclinical data to humans. The detailed metabolic pathways in monkeys (N-acetylation and hydroxylation), dogs (hydroxylation and glucuronidation), and rats (formation of sulfur-containing metabolites via gut microflora) highlight the diverse biotransformation routes of this compound. This technical guide provides a consolidated resource of the available data and methodologies to aid researchers and drug development professionals in designing and interpreting future studies on this compound and related compounds. A thorough understanding of these species-specific differences is paramount for the successful clinical development of new chemical entities.

References

Afloqualone: A Technical Guide on its Potential as a Modulator of Diverse Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afloqualone, a quinazolinone derivative, is clinically utilized as a centrally acting muscle relaxant. Its primary mechanism of action is well-established as a positive allosteric modulator of the GABA-A receptor, enhancing GABAergic inhibition and leading to its therapeutic effects. However, emerging, yet not fully characterized, evidence suggests that this compound's pharmacological profile may extend beyond the GABA system, with potential interactions with serotonergic and noradrenergic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's neuropharmacological properties. It details its established effects on the GABAergic system and explores the speculative evidence for its modulation of other key neurotransmitter systems, including dopamine, serotonin, norepinephrine, acetylcholine, and glutamate. Crucially, this document highlights the significant gaps in the existing literature, particularly the absence of quantitative data on this compound's binding affinities and potencies at non-GABAergic targets. To facilitate future research in this area, detailed, standardized experimental protocols for radioligand binding assays and in vivo microdialysis are provided. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in further elucidating the complete mechanistic profile of this compound and its potential for novel therapeutic applications.

Introduction

This compound is a centrally acting muscle relaxant belonging to the quinazolinone class of compounds.[1] It is primarily prescribed for the treatment of muscle spasticity and related conditions. The well-documented muscle relaxant effects of this compound are attributed to its action on the γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system (CNS).[1] By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, this compound reduces neuronal excitability.[1]

While its GABAergic activity is the cornerstone of its therapeutic action, some reports suggest that this compound may also modulate other neurotransmitter systems, including serotonergic and noradrenergic pathways.[1] However, these potential interactions are not well-characterized, and there is a notable lack of quantitative data to substantiate these claims. A deeper understanding of this compound's broader neuropharmacological profile is essential for a complete assessment of its therapeutic potential and possible side effects.

This technical guide synthesizes the available information on this compound's interaction with various neurotransmitter systems. It presents the established data on its primary mechanism of action and critically evaluates the evidence for its effects on other systems. Furthermore, it provides detailed experimental methodologies to encourage and guide future research aimed at filling the existing knowledge gaps.

Primary Mechanism of Action: GABA-A Receptor Modulation

This compound's principal mechanism of action is its positive allosteric modulation of the GABA-A receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.

This compound binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening and prolonging the duration of the inhibitory postsynaptic potential. The result is a potentiation of GABAergic inhibition throughout the CNS, leading to the observed muscle relaxation and sedative effects.

Figure 1: this compound's Mechanism at the GABA-A Receptor.

Potential Modulation of Other Neurotransmitter Systems: An Uncharted Territory

While the GABAergic effects of this compound are well-established, its influence on other neurotransmitter systems remains largely speculative. The following sections summarize the current, limited understanding and highlight the need for further investigation.

Serotonergic and Noradrenergic Systems

There are suggestions in the literature that this compound may interact with serotonergic and noradrenergic pathways. However, these assertions are not supported by robust quantitative data. The nature of these potential interactions—whether agonistic, antagonistic, or modulatory—and the specific receptor subtypes involved are unknown. Further research is required to determine if this compound has any clinically relevant effects on these systems, which could contribute to its overall therapeutic profile or side-effect profile.

Dopaminergic, Acetylcholinergic, and Glutamatergic Systems

There is currently no significant scientific literature available to suggest that this compound directly and potently modulates the dopaminergic, acetylcholinergic, or glutamatergic systems. Comprehensive screening assays are necessary to definitively rule out any interactions with these crucial neurotransmitter pathways.

Quantitative Data on Receptor Interactions

A critical gap in the understanding of this compound's pharmacology is the lack of quantitative data for its interactions with non-GABAergic neurotransmitter receptors and transporters. The following table summarizes the known information and highlights the areas where data is needed.

| Neurotransmitter System | Target | Parameter | Value | Reference |

| GABAergic | GABA-A Receptor | Agonist/Positive Allosteric Modulator | Qualitative | |

| Serotonergic | Various Receptor Subtypes | Ki, EC50/IC50 | Not Available | - |

| Noradrenergic | Various Receptor Subtypes | Ki, EC50/IC50 | Not Available | - |